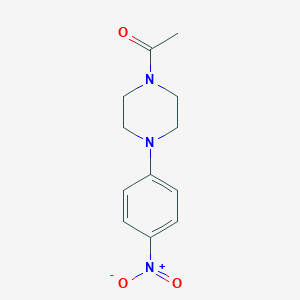

1-Acetyl-4-(4-nitrophenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZMCJMGHMRZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386541 | |

| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16264-08-7 | |

| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetyl-4-(4-nitrophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Acetyl-4-(4-nitrophenyl)piperazine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Acetyl-4-(4-nitrophenyl)piperazine, a compound of interest in medicinal chemistry and synthetic research.

Chemical Structure and Identification

This compound is a derivative of piperazine, characterized by an acetyl group attached to one nitrogen atom and a 4-nitrophenyl group on the other. This structure imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

| Identifier | Value |

| IUPAC Name | 1-(4-(4-nitrophenyl)piperazin-1-yl)ethan-1-one |

| CAS Number | 16264-08-7[1][2] |

| Molecular Formula | C₁₂H₁₅N₃O₃[3] |

| Molecular Weight | 249.27 g/mol [3] |

| SMILES | CC(=O)N1CCN(CC1)C2=CC=C(--INVALID-LINK--[O-])C=C2 |

| InChI | 1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3[3] |

| InChIKey | QUZMCJMGHMRZHA-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while the compound is known to be a solid, there is limited and inconsistent publicly available data for its melting and boiling points.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | |

| Solubility | Data not available | |

| Storage Class | 11 - Combustible Solids |

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its structure and data from related compounds, the expected spectroscopic characteristics are as follows:

3.1. ¹H NMR Spectroscopy A ¹H NMR spectrum has been recorded in DMSO-d₆ on a 300.135 MHz instrument.[3] The expected chemical shifts (δ) are:

-

Aromatic Protons: Two doublets in the range of 7.0-8.5 ppm, corresponding to the AA'BB' system of the para-substituted benzene ring. The protons ortho to the electron-withdrawing nitro group would be further downfield.

-

Piperazine Protons: Two sets of multiplets (or broad singlets) between 3.0-4.0 ppm. The protons adjacent to the nitrophenyl group will likely be at a different chemical shift than those adjacent to the acetyl group.

-

Acetyl Protons: A singlet around 2.1 ppm, corresponding to the methyl group of the acetyl moiety.

3.2. ¹³C NMR Spectroscopy The expected signals in the ¹³C NMR spectrum would include:

-

Carbonyl Carbon: A signal in the range of 168-172 ppm for the acetyl carbonyl group.

-

Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the nitro group would be the most downfield, and the carbon attached to the piperazine nitrogen would also be significantly shifted.

-

Piperazine Carbons: Signals in the range of 40-55 ppm.

-

Acetyl Carbon: A signal around 21 ppm for the methyl carbon.

3.3. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, around 1520 cm⁻¹ and 1340 cm⁻¹.

-

C-N Stretch: Bands in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Signals in their respective characteristic regions.

3.4. Mass Spectrometry In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 249. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the piperazine ring.

Synthesis and Experimental Protocols

This compound is typically synthesized via the acetylation of 1-(4-nitrophenyl)piperazine. The following is a representative experimental protocol based on standard laboratory procedures for similar reactions.

4.1. Synthesis Workflow

Caption: A two-step synthesis workflow for this compound.

4.2. Experimental Protocol: Acetylation of 1-(4-Nitrophenyl)piperazine

Materials:

-

1-(4-Nitrophenyl)piperazine

-

Acetic Anhydride

-

A suitable solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

A base (e.g., Triethylamine or Pyridine)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1 equivalent) in the chosen solvent.

-

Add the base (1.2 equivalents) to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled, stirring solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

Piperazine derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. This compound serves as a key building block in the synthesis of various pharmaceutical agents. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which can then be used in various coupling reactions to create diverse molecular scaffolds for drug discovery programs.

References

In-Depth Technical Guide: Physicochemical Characteristics of 1-Acetyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Acetyl-4-(4-nitrophenyl)piperazine. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes a summary of its known physical and chemical properties, a detailed experimental protocol for a closely related synthesis, and an exploration of the potential biological activities and mechanisms of action of the broader class of nitrophenylpiperazine derivatives. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide features diagrams generated using Graphviz to illustrate key experimental and logical workflows.

Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a piperazine ring N-acetylated on one nitrogen and substituted with a 4-nitrophenyl group on the other. The presence of the nitro group, a strong electron-withdrawing group, and the amide functionality significantly influence its chemical properties.

General and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 142-146 °C | [2] |

| Boiling Point | 290 °C at 760 mmHg | [2] |

| CAS Number | 16264-08-7 | [1][3] |

Chemical Identifiers

For unambiguous identification, a set of standard chemical identifiers for this compound is provided in Table 2.

| Identifier | Value | Source |

| InChI | 1S/C12H15N3O3/c1-10(16)13-6-8-14(9-7-13)11-2-4-12(5-3-11)15(17)18/h2-5H,6-9H2,1H3 | [1] |

| InChI Key | QUZMCJMGHMRZHA-UHFFFAOYSA-N | [1] |

| SMILES | CC(N(CC1)CCN1C(C=C2)=CC=C2--INVALID-LINK--=O)=O |

Predicted Properties

| Property | Predicted Value | Source |

| LogP | 1.30370 | [2] |

Experimental Protocols

Synthesis of N-Arylpiperazine Derivatives (General Protocol)

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure for the synthesis of acetylated N-arylpiperazines can be adapted from protocols for similar compounds. The following is a representative protocol for the acetylation of a thiazolinylphenyl-piperazine, which can serve as a methodological basis.[5]

Materials:

-

Appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol)

-

Acetic anhydride (1.2 mmol)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous Na₂SO₄

-

100 mL round-bottomed flask

-

Magnetic stirrer

Procedure:

-

In a 100 mL round-bottomed flask, combine the appropriate 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole (1 mmol) and acetic anhydride (1.2 mmol).

-

Stir the mixture at room temperature for two hours.

-

After the reaction is complete, dissolve the mixture in diethyl ether (20 mL).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under vacuum to yield the acetylated product.

A logical workflow for this general synthesis is depicted in the following diagram:

Biological Activity and Mechanism of Action

While specific studies on the signaling pathways and mechanism of action of this compound are limited, research on the broader class of nitrophenylpiperazine derivatives provides valuable insights into its potential biological activities.

Potential as Tyrosinase Inhibitors

A recent study designed and synthesized a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[6] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the cosmetic and pharmaceutical industries. The study revealed that certain derivatives with specific substitutions on the piperazine ring exhibited significant tyrosinase inhibitory effects.[6] The proposed mechanism for some derivatives was mixed-type inhibition.[6] The piperazine ring is thought to provide a balance of flexibility and rigidity, allowing for proper orientation of the molecule within the active site of the enzyme.[6]

The logical relationship for the investigation of nitrophenylpiperazine derivatives as tyrosinase inhibitors is shown below:

Activity on Neurotransmitter Receptors

Piperazine derivatives are a well-established class of compounds with a wide range of activities on the central nervous system (CNS).[7] Many drugs containing the piperazine moiety act on neurotransmitter receptors, including serotonergic and dopaminergic receptors.[7] While the specific receptor-binding profile of this compound has not been reported, its structural similarity to other N-arylpiperazines suggests potential activity at these targets.

Spectroscopic Data

Although Sigma-Aldrich indicates that they do not collect analytical data for this product, some spectroscopic information for the parent compound, 1-(4-Nitrophenyl)piperazine, is available and can provide a reference point.[8]

-

¹H NMR: A ¹H NMR spectrum for this compound is available on SpectraBase, though full access may require a subscription.

-

IR and Mass Spectrometry: The NIST WebBook provides IR and mass spectrometry data for the parent compound, 1-(4-Nitrophenyl)piperazine.[8] These spectra can be useful for comparison and to identify characteristic peaks for the nitrophenyl and piperazine moieties.

Conclusion

References

- 1. 16264-08-7[1-Acetyl-4-(4-nitrophenyl) piperazine -]- Jizhi Biochemical [acmec.com.cn]

- 2. This compound | CAS#:163061-74-3 | Chemsrc [chemsrc.com]

- 3. This compound | 16264-08-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitrophenylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylpiperazine derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, pharmacological effects, and mechanisms of action of these derivatives, with a focus on their antimicrobial, tyrosinase inhibitory, and neuroreceptor modulatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of Nitrophenylpiperazine Derivatives

The synthesis of nitrophenylpiperazine derivatives can be achieved through various synthetic routes. A general and commonly employed method involves a multi-step process starting from readily available precursors.

General Synthetic Protocol

A prevalent synthetic strategy for 1,4-disubstituted nitrophenylpiperazine derivatives involves the initial synthesis of a piperazine intermediate followed by N-arylation and subsequent modifications. One common approach is the reaction between 1-(4-methoxyphenyl)piperazine and p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, which can then be further modified, for instance, by demethylation to produce a key antifungal intermediate.[1][2][3][4] Another versatile one-pot synthesis involves the reaction of 4-fluoronitrobenzene with 1,4-diazabicyclo[2.2.2]octane (DABCO) and various benzoic acid derivatives.[1]

The following diagram illustrates a generalized workflow for the synthesis of nitrophenylpiperazine derivatives.

Antimicrobial and Antifungal Activity

Several nitrophenylpiperazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected nitrophenylpiperazine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µM) | Reference |

| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | [5] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | [5] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | [5] |

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of nitrophenylpiperazine derivatives against various microbial strains is determined using the broth microdilution method according to established protocols.[6][7][8][9][10][11]

1. Preparation of Inoculum:

-

Bacterial or fungal strains are cultured on an appropriate agar medium.

-

A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

2. Preparation of Microtiter Plates:

-

Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.

The following diagram outlines the experimental workflow for determining the Minimum Inhibitory Concentration.

References

- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine - Dissertation [m.dissertationtopic.net]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 7. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of Acetylated Nitrophenylpiperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Within this class, nitrophenylpiperazine derivatives represent a particularly versatile synthetic platform, offering a rich pharmacophore for modulation of various biological targets. The introduction of an acetyl group to the piperazine nitrogen further refines the molecule's properties, potentially enhancing its metabolic stability, cell permeability, and target engagement. This technical guide explores the potential research applications of acetylated nitrophenylpiperazines, summarizing key biological activities, providing detailed experimental protocols, and outlining the underlying molecular pathways. While direct research on the acetylated core is emerging, this document extrapolates from the wealth of data on closely related nitrophenylpiperazine and arylpiperazine derivatives to highlight promising avenues for drug discovery and development.

Core Synthetic Scheme

The foundational structure, 1-acetyl-4-(4-nitrophenyl)piperazine, serves as a versatile starting material. It can be synthesized or procured commercially. The true potential lies in its use as a scaffold for further chemical modifications, such as reduction of the nitro group to an amine for subsequent derivatization, or coupling with various side chains to explore structure-activity relationships (SAR).

Caption: General synthetic pathway for acetylated nitrophenylpiperazine derivatives.

Application in Dermatology: Tyrosinase Inhibition

Overproduction of melanin is linked to various dermatological conditions, including hyperpigmentation. Tyrosinase is a key enzyme in the melanin synthesis pathway, making it a prime target for developing skin-lightening and depigmenting agents. Nitrophenylpiperazine derivatives have shown promise as effective tyrosinase inhibitors.[1][2][3]

Quantitative Data: Tyrosinase Inhibitory Activity

A study on a series of nitrophenylpiperazine derivatives demonstrated significant inhibitory activity against mushroom tyrosinase.[1][3] Although these compounds were not N-acetylated, they establish the potential of the core scaffold. The addition of an acetyl group could modulate this activity.

| Compound ID | Description | IC50 (µM)[1][3] |

| 4l | Nitrophenylpiperazine with an indole moiety | 72.55 |

| Kojic Acid | Reference Inhibitor | ~17-27 |

Experimental Protocol: Tyrosinase Inhibitory Activity Assay[1]

This protocol describes a colorimetric assay to determine the inhibitory effect of test compounds on the catalytic activity of mushroom tyrosinase.

-

Reagent Preparation:

-

Phosphate Buffer (67 mM, pH 6.8).

-

Mushroom Tyrosinase solution (1000 U/mL in phosphate buffer).

-

L-DOPA solution (1.5 mM in phosphate buffer).

-

Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution.

-

Pre-incubate the plate at 25 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

-

Incubate the plate at 25 °C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader. The absorbance is due to the formation of dopachrome.

-

A control is run with 20 µL of the solvent instead of the test compound.

-

-

Data Analysis:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by regression analysis.

-

Caption: Experimental workflow for the tyrosinase inhibition assay.

Application in Neuroscience: CNS Receptor Modulation

Arylpiperazines are renowned for their activity within the central nervous system (CNS), with many approved drugs targeting serotonergic and dopaminergic receptors.[1] They are investigated for treating a range of neurological disorders, including depression, anxiety, and schizophrenia.[1] The nitrophenylpiperazine moiety is a key pharmacophore in this context.

Specifically, para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent (SRA).[4] SRAs increase the concentration of serotonin in the synaptic cleft, a mechanism distinct from reuptake inhibition, and hold potential for novel antidepressant and anxiolytic therapies.

Quantitative Data: Serotonin Releasing Activity

| Compound | Target | EC50 (nM)[4] | Emax (%)[4] |

| pNPP | Serotonin Transporter (SERT) | 19 - 43 | 57 |

| pNPP | Dopamine Transporter (DAT) | >10,000 | - |

| pNPP | Norepinephrine Transporter (NET) | >10,000 | - |

Mechanism of Action: 5-HT1A Receptor Agonism

Many CNS-active arylpiperazines function as agonists at the 5-HT1A receptor, a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that ultimately leads to a neuronal inhibitory response, which is believed to contribute to the anxiolytic and antidepressant effects.

Caption: Simplified signaling cascade following 5-HT1A receptor agonism.

Experimental Protocol: Synthesis of a CNS-Active Arylpiperazine Derivative

This protocol is representative for the synthesis of "long-chain" arylpiperazines, a common structural motif for 5-HT receptor ligands. An acetylated nitrophenylpiperazine could be used as a starting material in similar synthetic routes.

-

Alkylation:

-

Dissolve 6-acetyl-7-hydroxy-4-methylcoumarin in acetonitrile.

-

Add potassium carbonate and 1-bromo-4-chlorobutane.

-

Reflux the mixture for 24 hours.

-

After cooling, filter the mixture and evaporate the solvent to yield the intermediate, 7-(4-chlorobutoxy)-4-methyl-6-acetylcoumarin.

-

-

Coupling with Arylpiperazine:

-

Dissolve the intermediate from step 1 in acetonitrile.

-

Add the desired arylpiperazine (e.g., 1-(4-nitrophenyl)piperazine or its acetylated form), potassium carbonate, and a catalytic amount of potassium iodide.

-

Reflux the mixture for 48 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

-

Purification:

-

Purify the final compound using column chromatography (e.g., silica gel with a chloroform/methanol solvent system) or recrystallization from a suitable solvent like ethanol.

-

Application in Oncology: Anticancer Agents

The arylpiperazine scaffold is increasingly recognized for its potential in developing novel anticancer agents. Derivatives have shown cytotoxic activity against various human cancer cell lines, including those of the prostate, breast, and lung.[1][5] The mechanism of action can be diverse, including the antagonism of receptors that play a role in cell proliferation, such as the androgen receptor or α1-Adrenergic receptors.[5]

Quantitative Data: In Vitro Cytotoxicity

Studies on various arylpiperazine derivatives have demonstrated potent antiproliferative effects.

| Compound Class | Cell Line | Activity / IC50 (µM)[6] |

| N-Arylpiperazine-dihydrothiazole | MCF-7 (Breast) | 15 - 19 |

| N-Arylpiperazine-dihydrothiazole | SKBR-3 (Breast) | ~25 - 40 |

| N-Arylpiperazine-dihydrothiazole | MDA-MB231 (Breast) | ~20 - 35 |

| N-Acetyl-Arylpiperazine-dihydrothiazole | PC-3 (Prostate) | 32 - 73 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

-

Cell Culture:

-

Culture human cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, in a humidified incubator at 37 °C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (acetylated nitrophenylpiperazine derivative) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

-

Conclusion

Acetylated nitrophenylpiperazines represent a promising, yet underexplored, class of compounds for chemical and biological research. By leveraging the well-established pharmacological profiles of the broader arylpiperazine family, researchers can rationally design and synthesize novel derivatives. The addition of the acetyl group provides a handle for modulating physicochemical properties, while the nitrophenyl moiety offers a versatile point for further chemical elaboration. The potential applications in tyrosinase inhibition for dermatology, receptor modulation for neuroscience, and cytotoxicity for oncology are significant. The experimental protocols provided herein offer a robust framework for initiating the synthesis and biological evaluation of this intriguing class of molecules, paving the way for the discovery of new lead compounds and therapeutic agents.

References

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PlumX [plu.mx]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. para-Nitrophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Routes of 4-Nitrophenylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the primary synthetic routes for 4-nitrophenylpiperazine and its derivatives. 1-(4-Nitrophenyl)piperazine is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of various pharmaceuticals, including antifungal agents. This document details and compares the most relevant synthetic methodologies, offering quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their applications.

Core Synthetic Methodologies

The synthesis of 4-nitrophenylpiperazine compounds predominantly relies on the formation of a carbon-nitrogen (C-N) bond between the piperazine ring and a 4-nitrophenyl group. The primary strategies to achieve this transformation are Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation. A multi-step synthesis commencing from diethanolamine is also a notable approach for specific derivatives.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a widely employed and straightforward method for the synthesis of 4-nitrophenylpiperazines. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group on the aromatic ring, which activates the ring towards nucleophilic attack by the piperazine nitrogen. The reaction typically involves the coupling of a piperazine derivative with a 4-nitro-substituted aryl halide.

General Reaction Scheme:

Figure 1: General scheme for the SNAr synthesis of 1-(4-nitrophenyl)piperazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[1] It offers a milder and often more efficient alternative to traditional methods like the Ullmann condensation.[2] This reaction can be applied to a wide range of aryl halides and amines, including the synthesis of 4-nitrophenylpiperazine.

General Reaction Scheme:

Figure 2: General scheme for the Buchwald-Hartwig synthesis of 1-(4-nitrophenyl)piperazine.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[2] While it has been historically significant, it often requires harsh reaction conditions, such as high temperatures, and can result in lower yields compared to modern palladium-catalyzed methods.[3] The reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. Electron-withdrawing groups on the aryl halide can facilitate the reaction.[2]

General Reaction Scheme:

Figure 3: General scheme for the Ullmann condensation synthesis of 1-(4-nitrophenyl)piperazine.

Multi-Step Synthesis from Diethanolamine

A multi-step, one-pot synthesis is a notable route for producing derivatives of 4-nitrophenylpiperazine, particularly those used as intermediates for antifungal medications.[4] This method avoids the handling of carcinogenic bis(2-chloroethyl)amine by generating it in situ from diethanolamine.[4]

Workflow Diagram:

Figure 4: Workflow for the multi-step synthesis of a 4-nitrophenylpiperazine derivative.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

| Synthetic Route | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SNAr | 1-Methylpiperazine, 1-Fluoro-4-nitrobenzene | K2CO3 | DMF | Room Temp. | 2 | 98 | [5] |

| SNAr | 1-(4-Methoxyphenyl)piperazine, 1-Chloro-4-nitrobenzene | K2CO3 | DMF | 110 | 24 | 74.4 | [4] |

| Buchwald-Hartwig Amination | Piperazine, 1-Chloro-4-nitrobenzene | Pd(OAc)2/BINAP | Toluene | 110 | 8 | 95* | [6][7] |

| Ullmann Condensation | Piperazine, 4-Nitroaryl Halide | CuI | DMF/Toluene | >100 | 8-24 | Moderate | [2][8] |

| Multi-step from Diethanolamine | Diethanolamine, p-Anisidine, p-Chloronitrobenzene | HBr, Na2CO3, K2CO3 | 1-Butanol, DMF | 120, 110, 140 | >48 | 37 (overall) | [4] |

Yield reported for the analogous synthesis of 1,4-bis(4-nitrophenyl)piperazine, suggesting high efficiency for the mono-arylation product.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine [5]

-

To a solution of 1-fluoro-4-nitrobenzene (7.1 mmol) in dimethylformamide (DMF, 20 mL), add 1-methylpiperazine (7.1 mmol) and potassium carbonate (K2CO3, 21 mmol).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into 400 mL of cold water.

-

Filter the resulting solid precipitate and dry it in an oven at 80 °C for 2 hours to obtain the product.

Protocol 2: Buchwald-Hartwig Amination

General Procedure for the Synthesis of Aryl Amines [7]

-

In a reaction vessel, combine the bromo-aromatic compound (1 equivalent), the amine (1.5 equivalents), cesium carbonate (Cs2CO3, 10 equivalents), palladium(II) acetate (Pd(OAc)2, 0.05 equivalents), and BINAP (0.08 equivalents) in toluene (10 volumes).

-

Degas the mixture and then stir it at 110 °C for 8 hours under a nitrogen atmosphere.

-

After cooling, filter the mixture through celite and concentrate the filtrate.

-

Purify the resulting residue by silica gel column chromatography to yield the desired N-aryl amine.

Protocol 3: Ullmann Condensation

General Procedure for Copper-Catalyzed N-Arylation [8][9]

-

In a reaction vessel, combine the aryl halide (1.0 mmol), the N-heterocycle (2.0 mmol), copper(I) iodide (CuI, 0.05-0.20 mmol), and a base such as sodium hydroxide (NaOH, 2.0 mmol) in a high-boiling solvent like ethylene glycol (2.0 mL).

-

Heat the reaction mixture at a high temperature (typically >100 °C) for several hours, monitoring the reaction by TLC or GC.

-

After completion, cool the reaction mixture and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Multi-Step Synthesis from Diethanolamine

Synthesis of 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine [4]

-

Formation of bis(2-Bromoethyl)amine: Slowly add hydrobromic acid (HBr, 0.5 mol) to diethanolamine (0.26 mol) and reflux the mixture for 12 hours. Distill off the excess HBr.

-

Synthesis of 1-(4-Methoxyphenyl)piperazine: To the crude product from the previous step, add p-anisidine (0.24 mol), sodium carbonate (0.16 mol), and 1-butanol (80 mL) under a nitrogen atmosphere. Heat at 120 °C for 5 hours. Add more sodium carbonate (0.13 mol) and continue heating for 24 hours. After cooling, wash with water, adjust the pH to 12 with NaOH, and then to 5 with concentrated HCl to precipitate the HCl salt.

-

Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: A mixture of 1-(4-methoxyphenyl)piperazine dihydrochloride (0.07 mol), 1-chloro-4-nitrobenzene (0.073 mol), and potassium carbonate (0.12 mol) in DMF (50 mL) is stirred and refluxed at 110 °C for 24 hours. After completion, the mixture is diluted with water and the product is extracted with trichloromethane. The combined extracts are dried, filtered, and evaporated. The product is crystallized from 1,4-dioxane.

-

Demethylation: To 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine (0.014 mol), slowly add a mixture of HBr (40 mL) and acetic anhydride (40 mL) under a nitrogen atmosphere. Reflux for 12 hours at 140 °C. After distilling off the excess HBr, the residue is washed with cold water and filtered to give the final product.

Conclusion

The synthesis of 4-nitrophenylpiperazine and its derivatives can be achieved through several effective methods. The choice of synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of starting materials and catalysts, and the tolerance of other functional groups in the starting materials. For straightforward, high-yielding syntheses, Nucleophilic Aromatic Substitution is often the method of choice, particularly when a highly activated aryl halide is used. The Buchwald-Hartwig amination represents a more modern, versatile, and often milder alternative, with the potential for high yields under optimized conditions. The Ullmann condensation, while historically important, is generally less favored due to its harsher reaction conditions. The multi-step synthesis from diethanolamine offers a practical route for the production of specific, functionalized derivatives that are key intermediates in the pharmaceutical industry. This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic strategy for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 6. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

The Core Mechanisms of Action of Antibacterial Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Among the myriad of heterocyclic compounds explored in medicinal chemistry, piperazine derivatives have emerged as a particularly fruitful scaffold for the design of potent antibacterial drugs. This technical guide provides an in-depth exploration of the core mechanisms of action of antibacterial piperazine derivatives, with a primary focus on their well-established roles as inhibitors of bacterial DNA gyrase and topoisomerase IV. Furthermore, this document will delve into alternative mechanisms, including the disruption of bacterial cell membranes and the inhibition of efflux pumps. Detailed experimental protocols for key assays, quantitative data on antibacterial efficacy, and visual representations of molecular pathways and experimental workflows are presented to equip researchers with the foundational knowledge required for the rational design and development of next-generation piperazine-based antibacterial agents. The versatility of the piperazine ring allows for diverse structural modifications, which significantly influence the antibacterial spectrum and potency of these compounds[1][2][3].

Primary Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The most prominent and clinically significant mechanism of action for a large class of antibacterial piperazine derivatives, notably the fluoroquinolones, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair, making them prime targets for antibacterial intervention[4].

DNA Gyrase and Topoisomerase IV: Structure and Function

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is unique to bacteria and is responsible for introducing negative supercoils into DNA. This process is vital for relieving the torsional stress that arises during DNA replication and transcription. Topoisomerase IV, also a heterotetramer (ParC and ParE subunits), is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.

Molecular Mechanism of Inhibition

Piperazine derivatives, particularly the fluoroquinolones, exert their bactericidal effects by binding to the complex formed between the topoisomerase and DNA. This interaction stabilizes the transient double-strand breaks created by the enzymes, leading to the formation of a ternary drug-enzyme-DNA complex. The formation of this complex effectively stalls the replication fork, triggers the SOS response, and ultimately leads to lethal double-strand DNA breaks and cell death. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria[4].

A visual representation of this inhibitory pathway is provided below.

Alternative Mechanisms of Action

While the inhibition of type II topoisomerases is a hallmark of many piperazine-containing antibacterials, other derivatives employ different strategies to combat bacterial growth.

Disruption of Bacterial Cell Membrane Integrity

Certain piperazine-based polymers have been shown to possess antimicrobial properties by disrupting the bacterial cell membrane. These cationic polymers interact electrostatically with the negatively charged components of the bacterial cell wall and membrane, leading to increased permeability and leakage of intracellular contents, ultimately resulting in cell lysis.

Inhibition of Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to multidrug resistance. Some piperazine derivatives have been identified as efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can restore the efficacy of conventional antibiotics that would otherwise be expelled from the cell.

Quantitative Analysis of Antibacterial Efficacy

The antibacterial potency of piperazine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against their molecular targets.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following tables summarize the MIC values of representative piperazine derivatives against common Gram-positive and Gram-negative bacteria.

Table 1: MIC Values (µg/mL) of Piperazine Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus | Reference |

| Ciprofloxacin | <0.016 | [5] |

| Sparfloxacin | 1-5 | [6] |

| Gatifloxacin | 1-5 | [6] |

| Compound 5k (a piperazinyl quinoline) | 10 µM (~4.5 µg/mL) | [7] |

| Compound 6c (a thiadiazole derivative) | 16 | [8] |

| Compound 6d (a thiadiazole derivative) | 16 | [8] |

| RL-308 | 2 | [9] |

| RL-327 | 4 | [9] |

| RL-328 | 2 | [9] |

Table 2: MIC Values (µg/mL) of Piperazine Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |

| Ciprofloxacin | <0.016 | <0.016 | - | [5] |

| Compound 5h (a ciprofloxacin derivative) | - | 16 (Cipro-resistant) | - | [5] |

| Compound 5k (a ciprofloxacin derivative) | - | 16 (Cipro-resistant) | - | [5] |

| Compound 5l (a ciprofloxacin derivative) | - | 16 (Cipro-resistant) | - | [5] |

| Compound 6c (a thiadiazole derivative) | 8 | - | - | [8] |

| JH-LPH-106 | 0.63 | - | 0.04 | [10] |

| JH-LPH-107 | 0.31 | - | 0.04 | [10][11] |

IC50 Values for Enzyme Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table presents the IC50 values of various fluoroquinolones against DNA gyrase and topoisomerase IV.

Table 3: IC50 Values (µg/mL) of Fluoroquinolones against DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 | Bacterial Source | Reference |

| Ciprofloxacin | 27.8 | 9.30 | Enterococcus faecalis | [12] |

| Levofloxacin | 28.1 | 8.49 | Enterococcus faecalis | [12] |

| Gatifloxacin | 5.60 | 4.24 | Enterococcus faecalis | [12] |

| Sparfloxacin | 25.7 | 19.1 | Enterococcus faecalis | [12] |

| Sitafloxacin | 1.38 | 1.42 | Enterococcus faecalis | [12] |

| Tosufloxacin | 11.6 | 3.89 | Enterococcus faecalis | [12] |

| Ciprofloxacin | 0.39 µM (~0.13) | - | Neisseria gonorrhoeae | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation of the antibacterial properties of piperazine derivatives. The following sections outline the methodologies for key in vitro assays. A generalized workflow for evaluating these compounds is depicted in the diagram below.

References

- 1. Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ijcmas.com [ijcmas.com]

- 10. Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding, its conformational flexibility, and its basic nature, make it an attractive moiety for designing ligands that can interact with a wide array of biological targets.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted piperazines across various therapeutic areas, including oncology, neuroscience, and infectious diseases. We present a comprehensive overview of quantitative SAR data, detailed experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this versatile chemical entity.

Structure-Activity Relationships of Substituted Piperazines

The pharmacological profile of a piperazine-containing compound is profoundly influenced by the nature and position of its substituents. The piperazine core can be functionalized at both nitrogen atoms (N1 and N4) and, less commonly, at its carbon atoms. These substitutions dictate the molecule's affinity, selectivity, and functional activity at its biological target.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[3] Their mechanism of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or direct interaction with cellular components like DNA.[3]

A common strategy in the design of piperazine-based anticancer agents involves the incorporation of an arylpiperazine moiety. The nature of the aryl group and the substituents on the second nitrogen of the piperazine ring are critical for cytotoxic activity.

Table 1: SAR of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives against Breast Cancer Cells (MCF7) [4]

| Compound ID | R (Substitution on Phenylaminocarbonyl) | Acyl Group at N-4 | IC50 (µM) | Selectivity Index (SI) vs. MCF 10A |

| 26 | 4-NO₂ | tert-Butoxycarbonyl | 9.6 | >5.2 |

| 27 | 4-Cl | tert-Butoxycarbonyl | 16.8 | >2.9 |

| 28 | 4-CN | tert-Butoxycarbonyl | 19.5 | >2.5 |

| 31 | 4-NO₂ | Benzofuran-2-carbonyl | 12.1 | >10 |

| 32 | 4-Cl | Benzofuran-2-carbonyl | 13.5 | >10 |

| 35 | 4-F | Benzofuran-2-carbonyl | 15.2 | >10 |

| 37 | H | Benzofuran-2-carbonyl | 18.9 | >10 |

| Docetaxel | - | - | 0.05 | - |

Data synthesized from a study on repurposed piperazine derivatives.[4]

The data in Table 1 reveals that electron-withdrawing groups on the phenylaminocarbonyl moiety, such as nitro (NO₂) and chloro (Cl), generally lead to potent anticancer activity.[4] Furthermore, the nature of the acyl group at the N-4 position significantly influences both potency and selectivity. Compounds with a benzofuran-2-carbonyl group demonstrated high selectivity for cancer cells over normal breast cells.[4]

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.

Serotonin 5-HT1A Receptor Binding Affinity

Arylpiperazines are a well-established class of ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs.[5] The structure-affinity relationship of these compounds has been extensively studied to optimize their binding affinity and selectivity.

The general pharmacophore for 5-HT1A receptor ligands consists of an aromatic head, a piperazine core, and a terminal group connected by a flexible linker. Modifications at each of these positions can drastically alter the binding affinity.

Table 2: Structure-Affinity Relationship of N4-Alkyl Substituted Phenylpiperazines for the 5-HT1A Receptor [6]

| Compound ID | Aryl Group | N4-Alkyl Substituent | Ki (nM) |

| 23 | 2,3-Dihydro-1,4-benzodioxin-5-yl | n-Hexyl | 0.50 |

| 39 | Benzo[b]furan-7-yl | n-Hexyl | 0.54 |

| - | 2,3-Dihydro-1,4-benzodioxin-5-yl | Methyl | > 0.50 |

| - | 2,3-Dihydro-1,4-benzodioxin-5-yl | Ethyl | > Methyl |

| - | 2,3-Dihydro-1,4-benzodioxin-5-yl | n-Propyl | > Methyl |

Data from a study on heterobicyclic phenylpiperazines.[6]

As shown in Table 2, elongation of the N-alkyl chain from methyl to n-hexyl significantly increases the affinity for the 5-HT1A receptor, suggesting the presence of a hydrophobic pocket in the binding site.[6] The nature of the aryl group also plays a crucial role in determining the overall affinity.

Figure 2: Mechanism of serotonin reuptake by SERT and inhibition by piperazine-based SSRIs.

Dopamine D2 Receptor Antagonism

Substituted piperazines are also prominent in the development of antipsychotic drugs, primarily through their antagonism of the dopamine D2 receptor.[7] The SAR for D2 antagonists often involves an N-phenylpiperazine core with various substituents on the phenyl ring and the second piperazine nitrogen.

Table 3: Binding Affinities of N-Phenylpiperazine Analogs at Human D2 and D3 Dopamine Receptors [7]

| Compound ID | Phenyl Substituent | Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs. D2 Selectivity |

| 3a | 2-F | 4-Thiophene-3-yl-benzamide | 349 | 96 | 3.6 |

| 3b | 3-F | 4-Thiophene-3-yl-benzamide | 7522 | 1413 | 5.3 |

| 6a | 2-F | 4-Thiazolyl-4-yl-benzamide | 1.4 | 43 | 0.03 |

| 7a | 2-F | 4-Thiazolyl-4-yl-benzamide | 2.5 | 31 | 0.08 |

Data from a study on subtype-selective dopamine receptor ligands.[7]

The data in Table 3 highlights the subtle structural modifications that can dramatically alter both affinity and selectivity between closely related dopamine receptor subtypes. For instance, the position of a fluorine atom on the N-phenyl ring and the nature of the terminal heterocyclic group significantly impact the binding profile.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used in the evaluation of substituted piperazines.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., MCF7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 3: Experimental workflow for the MTT assay to determine the cytotoxicity of piperazine derivatives.

Radioligand Binding Assay for GPCRs

Radioligand binding assays are used to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT1A)

-

Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA)

-

Non-specific binding control (e.g., a high concentration of a known ligand)

-

Test compounds (substituted piperazines)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration manifold

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + Radioligand + Binding buffer

-

Non-specific Binding: Cell membranes + Radioligand + Non-specific binding control

-

Competition Binding: Cell membranes + Radioligand + Test compound at various concentrations

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP (adenosine triphosphate)

-

Kinase reaction buffer

-

Test compounds (substituted piperazines)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

-

Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol. This typically involves a luminescence-based readout.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Hit-to-Lead Optimization Workflow

The development of a potent and selective piperazine-based drug candidate follows a systematic hit-to-lead optimization process.

Figure 4: A typical hit-to-lead optimization workflow for the development of piperazine-based drug candidates.

This iterative process involves identifying initial "hits" from a high-throughput screen, validating their activity through orthogonal assays, and then systematically synthesizing and testing analogs to establish a structure-activity relationship.[2] Promising compounds are then further optimized for their ADME (absorption, distribution, metabolism, and excretion) and toxicological properties to identify a preclinical candidate.[8]

Conclusion

The substituted piperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its versatility allows for the fine-tuning of pharmacological properties to achieve high potency and selectivity for a diverse range of biological targets. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo testing, is paramount for the successful development of new piperazine-based drugs. The data, protocols, and workflows presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing this important area of medicinal chemistry.

References

- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sophion.com [sophion.com]

Methodological & Application

Application Notes and Protocols for the Characterization of 1-Acetyl-4-(4-nitrophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the characterization of 1-Acetyl-4-(4-nitrophenyl)piperazine using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Characterization

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on spectral data from similar compounds and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~6.95 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~3.80 | Triplet | 2H | Piperazine-H (adjacent to N-acetyl) |

| ~3.60 | Triplet | 2H | Piperazine-H (adjacent to N-acetyl) |

| ~3.45 | Triplet | 4H | Piperazine-H (adjacent to N-aryl) |

| ~2.15 | Singlet | 3H | Acetyl-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~169.0 | C=O (acetyl) |

| ~155.0 | Ar-C (C-NO₂) |

| ~138.0 | Ar-C (C-N) |

| ~126.0 | Ar-CH (ortho to NO₂) |

| ~113.0 | Ar-CH (meta to NO₂) |

| ~48.0 | Piperazine-CH₂ (adjacent to N-aryl) |

| ~45.0 | Piperazine-CH₂ (adjacent to N-acetyl) |

| ~40.0 | Piperazine-CH₂ (adjacent to N-acetyl) |

| ~21.0 | Acetyl-CH₃ |

Experimental Protocol: NMR Spectroscopy

1.2.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

1.2.2. NMR Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the spectrometer to the deuterated solvent signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the acquired data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the solvent residual peak or an internal standard (e.g., TMS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity and quantifying the amount of this compound in a sample. A reverse-phase method is recommended.

Recommended HPLC Method Parameters

The following table outlines a robust starting method for the analysis of this compound. Method optimization may be required for specific applications.

Table 3: Recommended HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 300 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Note: The recommended detection wavelength of 300 nm is based on the UV absorbance of similar nitrophenyl-containing compounds. It is advisable to determine the optimal wavelength experimentally by running a UV-Vis spectrum of the compound.

Experimental Protocol: HPLC Analysis

2.2.1. Reagent and Sample Preparation

-

Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

-

Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

-

Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2.2.2. HPLC System Setup and Analysis

-

Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

After the analysis, calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Logical Relationship of Characterization

The characterization of this compound follows a logical progression from synthesis to comprehensive analysis, ensuring the compound's identity, structure, and purity are unequivocally established.

Application Notes and Protocols for the In Vitro Quantification of Piperazine Derivatives

These application notes provide a comprehensive overview of analytical methods for the accurate quantification of piperazine and its derivatives in various in vitro matrices. The protocols are intended for researchers, scientists, and drug development professionals engaged in pharmaceutical research, toxicology, and quality control.

Introduction

Piperazine and its derivatives are a broad class of chemical compounds with significant applications in the pharmaceutical industry, serving as core structures for drugs in various therapeutic areas, including antipsychotics, antihistamines, and antianginal agents.[1] Accurate and sensitive quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality assurance.[1][2] This document outlines detailed protocols for the most common and robust analytical techniques used for this purpose.

Analytical Techniques: An Overview

The primary methods for the quantification of piperazine derivatives are chromatographic, often coupled with mass spectrometry for enhanced sensitivity and selectivity.[3] High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely accessible technique, though it often necessitates derivatization of the piperazine molecule to improve its detectability.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative parameters for various analytical methods used for the determination of piperazine derivatives.

Table 1: HPLC-UV Methods with Derivatization

| Compound | Derivatizing Agent | Matrix | LOQ | Linearity Range | Reference |

| Piperazine | NBD-Cl | Active Pharmaceutical Ingredient (API) | ~30 ppm | 30 - 350 ppm | [4][5] |

| Piperazine | Dansyl Chloride | Egg (whole, albumin, yolk) | 3.50–4.20 µg/kg | 3.5–400.0 µg/kg | [4] |

Table 2: LC-MS/MS Methods

| Compound | Matrix | LOQ | Linearity Range | Reference |

| Piperazine Phosphate | Human Plasma | 0.1 µg/mL | 0.1 - 15 µg/mL | [8] |

| LQFM05 (N-phenylpiperazine derivative) | Rat Plasma & Tissue | 10 ng/mL | 10.0 - 900.0 ng/mL | [2] |

| Various Designer Piperazines (BZP, mCPP, etc.) | Serum | 1.0 - 5.0 ng/mL | Not Specified | [7][9] |

| Piperazine | Chicken Muscle | 1.0 µg/kg | 1 - 200 µg/kg | [4] |

Experimental Protocols

Protocol 1: Quantification of Piperazine by HPLC-UV with NBD-Cl Derivatization

This protocol describes the quantification of piperazine in an active pharmaceutical ingredient (API) by forming a UV-active derivative with 4-chloro-7-nitrobenzofuran (NBD-Cl).[4][5]

Materials and Reagents:

-

Piperazine standard

-

NBD-Cl (4-chloro-7-nitrobenzofuran)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine (reagent grade)

-

HPLC system with UV or PDA detector

-

Analytical column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)[1]

Procedure:

-

Standard Preparation: Prepare a stock solution of piperazine in a suitable solvent. Create a series of calibration standards by diluting the stock solution.

-

Derivatization:

-

Prepare a solution of NBD-Cl in acetonitrile.

-

Mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[1]

-

Cool the solution to room temperature.

-

Dilute the derivatized solution with the mobile phase before injection.

-

-

Chromatographic Conditions:

-

Data Analysis:

-

Identify the peak corresponding to the derivatized piperazine based on its retention time.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the piperazine concentration in the samples using the calibration curve.

-

Protocol 2: Quantification of Piperazine Derivatives by LC-MS/MS

This protocol provides a general framework for the sensitive and selective quantification of piperazine derivatives in biological matrices such as plasma or serum.[7][8]

Materials and Reagents:

-

Piperazine derivative standard

-

Internal Standard (IS) (e.g., a deuterated analog of the analyte)[6]

-

Formic acid

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm)[3]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Optimize the precursor and product ions, collision energy, and other MS parameters for the specific piperazine derivative and internal standard.

-

-

Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve and determine the concentration of the analyte in the samples.

-

Visualizations

Experimental Workflow for LC-MS/MS Quantification

Caption: A generalized workflow for the in vitro quantification of piperazine derivatives using LC-MS/MS.

In Vitro Metabolism of a Piperazine Derivative